molecular formula C11H21N3 B11739947 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

Cat. No.: B11739947
M. Wt: 195.30 g/mol
InChI Key: GPEBZLSENXMDFF-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves a multi-step process. One common method is the reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
  • 3-methylbutylamine
  • 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a 3-methylbutylamine side chain makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H21N3/c1-9(2)5-6-12-7-11-8-14(4)13-10(11)3/h8-9,12H,5-7H2,1-4H3

InChI Key

GPEBZLSENXMDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCC(C)C)C

Origin of Product

United States

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